Cas no 2034588-20-8 (N-[(4-methoxythian-4-yl)methyl]methanesulfonamide)

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide structure
2034588-20-8 structure
商品名:N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
CAS番号:2034588-20-8
MF:C8H17NO3S2
メガワット:239.355479955673
CID:5553576

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
    • インチ: 1S/C8H17NO3S2/c1-12-8(3-5-13-6-4-8)7-9-14(2,10)11/h9H,3-7H2,1-2H3
    • InChIKey: FTZXKQORONQDTQ-UHFFFAOYSA-N
    • ほほえんだ: CS(NCC1(OC)CCSCC1)(=O)=O

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6507-9022-3mg
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
3mg
$94.5 2023-09-08
Life Chemicals
F6507-9022-4mg
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
4mg
$99.0 2023-09-08
Life Chemicals
F6507-9022-1mg
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
1mg
$81.0 2023-09-08
Life Chemicals
F6507-9022-10mg
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
10mg
$118.5 2023-09-08
Life Chemicals
F6507-9022-5μmol
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
5μmol
$94.5 2023-09-08
Life Chemicals
F6507-9022-20μmol
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
20μmol
$118.5 2023-09-08
Life Chemicals
F6507-9022-25mg
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
25mg
$163.5 2023-09-08
Life Chemicals
F6507-9022-5mg
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
5mg
$103.5 2023-09-08
Life Chemicals
F6507-9022-10μmol
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
10μmol
$103.5 2023-09-08
Life Chemicals
F6507-9022-15mg
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
2034588-20-8
15mg
$133.5 2023-09-08

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide 関連文献

N-[(4-methoxythian-4-yl)methyl]methanesulfonamideに関する追加情報

Professional Introduction to N-[(4-methoxythian-4-yl)methyl]methanesulfonamide (CAS No. 2034588-20-8)

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide, with the chemical formula corresponding to its CAS number 2034588-20-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This sulfonamide derivative features a unique structural motif that combines a thiophene ring with a methanesulfonamide moiety, making it a promising candidate for various biological and chemical applications. The presence of the 4-methoxythian-4-yl group introduces a distinct electronic and steric environment, which can influence its reactivity and interaction with biological targets.

The compound's molecular structure suggests potential utility in drug discovery, particularly as a scaffold for developing novel therapeutic agents. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring into the sulfonamide framework may enhance the compound's pharmacological profile by modulating its solubility, bioavailability, and binding affinity to biological receptors.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Thiophene derivatives, in particular, have garnered attention due to their structural diversity and biological relevance. Studies have demonstrated that thiophene-based sulfonamides can exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes implicated in cancer progression.

The N-[(4-methoxythian-4-yl)methyl]methanesulfonamide (CAS No. 2034588-20-8) is being explored in academic and industrial research for its potential as an intermediate in synthesizing more complex pharmacophores. The methanesulfonamide group provides a polar moiety that can improve water solubility, while the thiophene ring contributes to hydrophobic interactions with target proteins. This balance of polar and nonpolar characteristics makes the compound a versatile building block for drug development.

In vitro studies have begun to uncover the mechanistic aspects of this compound's interaction with biological systems. Preliminary data suggest that it may interfere with signal transduction pathways by binding to specific enzymes or receptors. The methoxythian-4-yl substituent appears to play a crucial role in modulating these interactions, potentially enhancing binding affinity or selectivity. Further research is needed to fully elucidate its mechanism of action and identify potential therapeutic applications.

The synthesis of N-[(4-methoxythian-4-yl)methyl]methanesulfonamide involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include the formation of the thiophene ring, followed by functionalization with the methanesulfonamide group. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments are crucial for scaling up production and conducting large-scale biological evaluations.

The compound's physicochemical properties make it an attractive candidate for formulation into various drug delivery systems. Its solubility profile allows for formulation as oral tablets, injectables, or topical preparations, depending on the intended therapeutic use. Additionally, its stability under different storage conditions ensures long-term viability for clinical applications.

Future directions in research may focus on optimizing the compound's pharmacokinetic properties through structural modifications. By fine-tuning the substituents on the thiophene ring or introducing additional functional groups, researchers can enhance its metabolic stability, reduce off-target effects, and improve overall efficacy. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical trials.

The growing interest in heterocyclic sulfonamides underscores their potential as next-generation therapeutics. N-[(4-methoxythian-4-yl)methyl]methanesulfonamide (CAS No. 2034588-20-8) represents a compelling example of how structural innovation can lead to novel drug candidates. As research continues to uncover new biological targets and synthetic strategies, this compound may emerge as a key player in addressing unmet medical needs.

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